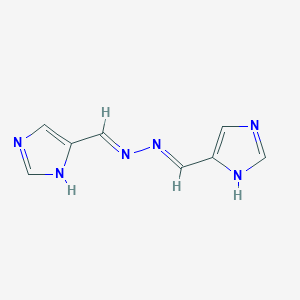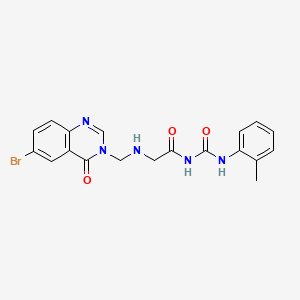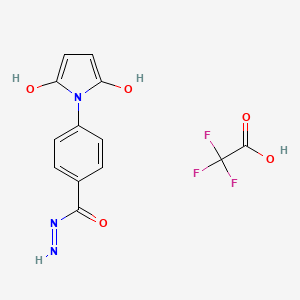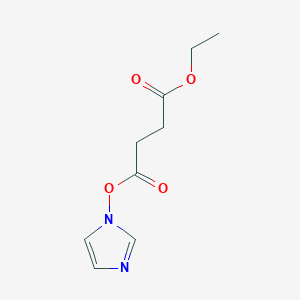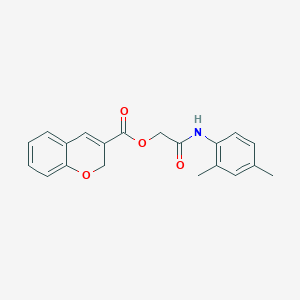![molecular formula C8H4Br2N2O3S B12929601 [(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid CAS No. 91982-81-9](/img/structure/B12929601.png)
[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their electron-accepting properties and are widely used in the field of organic electronics, particularly in the development of photovoltaic materials and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions of the benzo[c][1,2,5]thiadiazole ring . The resulting dibrominated intermediate is then reacted with acetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
Aplicaciones Científicas De Investigación
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of light-emitting and conducting polymers.
Photovoltaic Materials: Employed in the development of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Sensors: Utilized in the design of electron donor-acceptor systems for fluorescent sensors.
Mecanismo De Acción
The mechanism of action of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid involves its electron-accepting properties. The compound interacts with electron-donating species, facilitating charge transfer processes. This property is crucial in its applications in organic electronics and photovoltaics, where efficient charge separation and transport are required .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of various derivatives.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative with applications in organic electronics.
Uniqueness
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is unique due to its specific functionalization with an acetic acid moiety, which enhances its solubility and reactivity in various chemical processes. This makes it a versatile intermediate for the synthesis of more complex organic materials .
Propiedades
Número CAS |
91982-81-9 |
|---|---|
Fórmula molecular |
C8H4Br2N2O3S |
Peso molecular |
368.00 g/mol |
Nombre IUPAC |
2-[(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H4Br2N2O3S/c9-3-1-4(10)8(15-2-5(13)14)7-6(3)11-16-12-7/h1H,2H2,(H,13,14) |
Clave InChI |
RECVPRKHYQXJEO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1Br)OCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


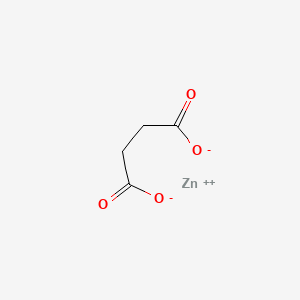
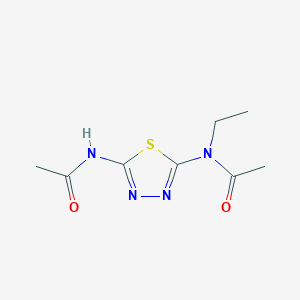
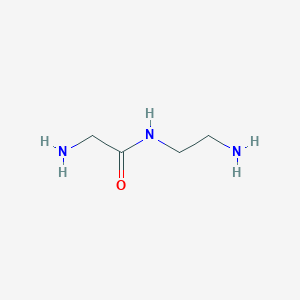
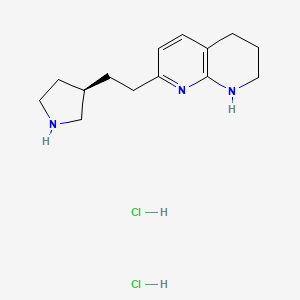
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
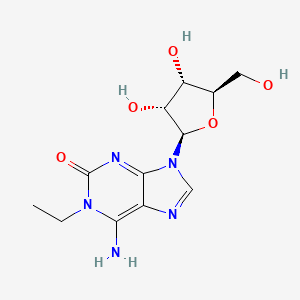

![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)

